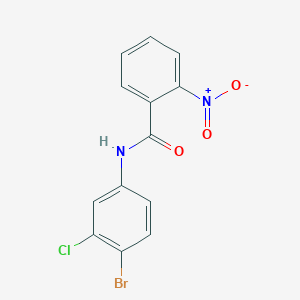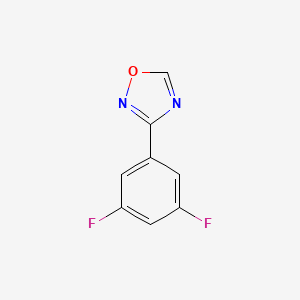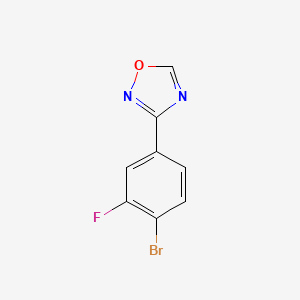
3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-bromo-3-fluorophényl)-1,2,4-oxadiazole est un composé hétérocyclique qui comporte un cycle 1,2,4-oxadiazole substitué par un groupe 4-bromo-3-fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-bromo-3-fluorophényl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés. Une méthode courante consiste à faire réagir le 4-bromo-3-fluorobenzohydrazide avec du bromure de cyanogène en milieu basique pour former le cycle oxadiazole . Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que l'acétonitrile et de catalyseurs comme le carbonate de potassium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et l'optimisation des conditions réactionnelles pour obtenir des rendements et une pureté plus élevés sont des pratiques courantes en milieu industriel.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-bromo-3-fluorophényl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courantes
Substitution : Des réactifs comme le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour la substitution nucléophile.
Oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers oxadiazoles substitués, tandis que l'oxydation et la réduction peuvent conduire à différents dérivés fonctionnalisés.
Applications De Recherche Scientifique
Le 3-(4-bromo-3-fluorophényl)-1,2,4-oxadiazole a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est exploré pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour ses propriétés antimicrobiennes et anticancéreuses.
Science des matériaux : Le composé est utilisé dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (LED).
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
5. Mécanisme d'action
Le mécanisme d'action du 3-(4-bromo-3-fluorophényl)-1,2,4-oxadiazole dans les systèmes biologiques implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber certaines enzymes ou se lier à des récepteurs spécifiques, ce qui conduit aux effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-1,2,4-oxadiazole in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-bromo-3-fluorophénylacétique
- 4-Bromo-3-fluoroacétophénone
- 4-Bromo-3-fluoroanisole
Comparaison
Comparé à ces composés similaires, le 3-(4-bromo-3-fluorophényl)-1,2,4-oxadiazole est unique en raison de la présence du cycle oxadiazole, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurale peut améliorer sa stabilité, sa réactivité et son potentiel pour diverses applications .
Propriétés
Formule moléculaire |
C8H4BrFN2O |
|---|---|
Poids moléculaire |
243.03 g/mol |
Nom IUPAC |
3-(4-bromo-3-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-6-2-1-5(3-7(6)10)8-11-4-13-12-8/h1-4H |
Clé InChI |
RNRHPUOJXRGWFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NOC=N2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


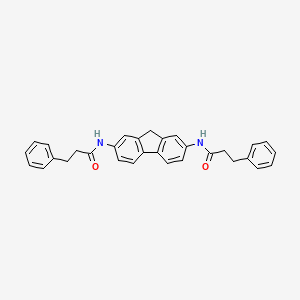
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
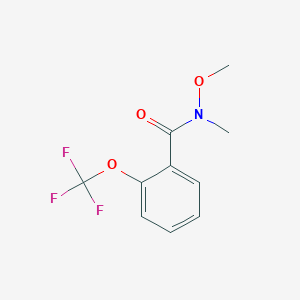

![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)




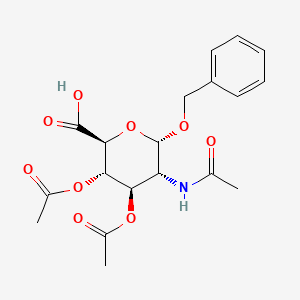
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
